![molecular formula C15H12N2O B1313256 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone CAS No. 122643-81-6](/img/structure/B1313256.png)
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone
Overview
Description
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a compound with the CAS Number: 122643-81-6 and a molecular weight of 236.27 . It is a solid substance with a melting point between 95 - 97°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 . Unfortunately, specific information about the molecular structure analysis of this compound was not found in the search results.Physical And Chemical Properties Analysis
As mentioned earlier, 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a solid substance with a melting point between 95 - 97°C .Scientific Research Applications
Comprehensive Analysis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone Applications
Pharmaceutical Research: This compound may have potential as a precursor or active moiety in the development of new pharmaceuticals. Related pyrazolo[1,5-a]pyridine derivatives have been explored for their biological and pharmaceutical activities, including anti-cancer properties .
Material Science: Derivatives of pyrazolo[1,5-a]pyridine have shown promise in material science applications due to their significant photophysical properties . This suggests that 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone could be useful in developing new materials with unique optical characteristics.
Optoelectronic Devices: The luminescent properties of related compounds indicate potential use in optoelectronic devices such as light-emitting diodes (LEDs) or organic photovoltaics .
Sensors: Due to their versatile chemical structure, these compounds could be used in the development of sensors for detecting various biological or chemical substances .
Imaging and Microscopy: Compounds within this class have been used as emitters for confocal microscopy and imaging, suggesting possible research applications in these areas for 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone .
Agricultural Chemistry: Pyrazolo[1,5-a]pyrimidines, a related group of compounds, have been patented for uses such as herbicides and insecticides , indicating potential agricultural applications.
Precision Oncology: Pyrazole-based compounds have been increasingly investigated as protein kinase inhibitors for precision oncology . This compound may hold promise in this field of cancer treatment.
Optical Applications: A family of pyrazolo[1,5-a]pyrimidines has been identified for strategic optical applications due to their tunable photophysical properties , which could extend to 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions .
Result of Action
Related compounds are known to have antitrypanosomal activity .
properties
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKMXIFTIXARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443784 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone | |
CAS RN |
122643-81-6 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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